Benzyl 5-oxooctahydropentalene-2-carboxylate
CAS No.: 1823792-15-9
VCID: VC11697095
Molecular Formula: C16H18O3
Molecular Weight: 258.31 g/mol
* For research use only. Not for human or veterinary use.

Description |
Benzyl 5-oxooctahydropentalene-2-carboxylate is a complex organic compound that, despite its intriguing structure, lacks extensive documentation in the available literature. This article aims to provide a comprehensive overview based on general principles of organic chemistry and related compounds, as specific data on this compound is scarce. Synthesis and PreparationThe synthesis of complex organic compounds like Benzyl 5-oxooctahydropentalene-2-carboxylate typically involves multi-step reactions. These might include:
Biological and Chemical ApplicationsWhile specific applications of Benzyl 5-oxooctahydropentalene-2-carboxylate are not documented, compounds with similar structures can have various biological activities:
Research Findings and ChallengesGiven the lack of specific research findings on Benzyl 5-oxooctahydropentalene-2-carboxylate, we can consider challenges faced in studying similar compounds:
|
---|---|
CAS No. | 1823792-15-9 |
Product Name | Benzyl 5-oxooctahydropentalene-2-carboxylate |
Molecular Formula | C16H18O3 |
Molecular Weight | 258.31 g/mol |
IUPAC Name | benzyl 5-oxo-2,3,3a,4,6,6a-hexahydro-1H-pentalene-2-carboxylate |
Standard InChI | InChI=1S/C16H18O3/c17-15-8-12-6-14(7-13(12)9-15)16(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2 |
Standard InChIKey | SCVVUFBRQOIKMM-UHFFFAOYSA-N |
SMILES | C1C(CC2C1CC(=O)C2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES | C1C(CC2C1CC(=O)C2)C(=O)OCC3=CC=CC=C3 |
PubChem Compound | 71744043 |
Last Modified | Nov 23 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume